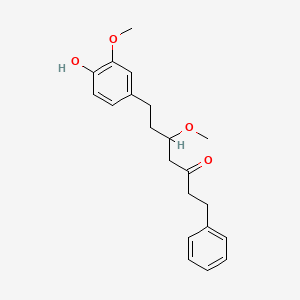

7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIISUAVSYEQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415751 | |

| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83161-95-9 | |

| Record name | 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83161-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: From Natural Source to Therapeutic Potential

An In-depth Technical Guide on 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Abstract: This technical guide provides an in-depth exploration of this compound, a diarylheptanoid of significant interest found in nature. This document is structured to serve researchers, scientists, and professionals in drug development by consolidating the current scientific knowledge on this compound. We will delve into its natural origins, particularly within the medicinal plant Alpinia officinarum, and present detailed protocols for its isolation and purification. Furthermore, this guide covers the analytical techniques essential for its structural elucidation and discusses its known biological activities and therapeutic prospects. The objective is to provide a comprehensive resource that not only details established facts but also explains the scientific reasoning behind the methodologies, thereby supporting and inspiring future research and development endeavors.

Introduction: The Convergence of Traditional Medicine and Modern Science

The quest for novel therapeutic agents frequently leads researchers to the vast repository of natural products, many of which have been used for centuries in traditional medicine. Within this realm, the diarylheptanoids represent a fascinating class of secondary metabolites characterized by a C7 chain linking two aromatic rings.[1] These compounds are predominantly found in plants of the Zingiberaceae family, which includes well-known species like ginger (Zingiber officinale) and turmeric (Curcuma longa).[2][3]

One of the most prolific sources of bioactive diarylheptanoids is Lesser Galangal (Alpinia officinarum Hance), a perennial herb indigenous to Southeast Asia.[4] The rhizomes of A. officinarum have a long history of use in both traditional Chinese and Ayurvedic medicine for treating ailments such as stomach aches, colds, and inflammation.[4][5] Modern scientific investigation has substantiated these traditional uses, revealing that the rhizomes are rich in a variety of bioactive compounds, including flavonoids, terpenes, and, most notably, diarylheptanoids.[5][6] It is within this rich phytochemical landscape that we find this compound, a molecule that stands as a testament to the therapeutic potential held within this ancient medicinal plant.[7]

Physicochemical Profile and Structure

Understanding the fundamental physicochemical properties of a compound is the cornerstone of any research or drug development effort. These parameters influence its solubility, stability, and pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₂₀H₂₄O₄ | [8] |

| Molecular Weight | 328.40 g/mol | [8] |

| Compound Class | Diarylheptanoid | [5] |

| Natural Source | Alpinia officinarum Hance (rhizomes) | [7] |

| Appearance | Reported as a solid for related compounds | [9] |

| Related Compound 1 | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | [8] |

| Related Compound 2 | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | [9] |

Note: Data for the exact title compound is sparse in public databases; properties of closely related analogs from the same natural source are included for context.

The structure, featuring a heptanone core flanked by a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group, is characteristic of diarylheptanoids from Alpinia species. The methoxy group at the C-5 position is a key structural feature.

Isolation and Purification from Alpinia officinarum

The effective isolation of this compound from its natural matrix is a multi-step process that leverages the compound's polarity and chemical properties. The causality behind this workflow is to systematically remove interfering substances (like fats, chlorophyll, and highly polar compounds) to enrich the target molecule for final purification.

Experimental Protocol: Bioactivity-Guided Isolation

This protocol is a representative workflow synthesized from common practices for isolating diarylheptanoids from Alpinia rhizomes.[4][10]

Step 1: Raw Material Preparation

-

Obtain fresh or dried rhizomes of Alpinia officinarum.

-

Wash the rhizomes thoroughly to remove soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

-

Grind the dried rhizomes into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Macerate or perform Soxhlet extraction on the powdered rhizome material with 95% ethanol or methanol. The choice of alcohol is critical as it effectively solubilizes semi-polar compounds like diarylheptanoids while leaving behind polar polysaccharides.

-

Perform the extraction for 24-48 hours (maceration) or until the solvent runs clear (Soxhlet).

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Step 3: Liquid-Liquid Partitioning (Fractionation)

-

Suspend the crude extract in water to create an aqueous suspension.

-

Sequentially partition the suspension with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Hexane Fraction: Removes non-polar compounds like fats and sterols.

-

Ethyl Acetate Fraction: This fraction is typically enriched with diarylheptanoids and flavonoids due to their intermediate polarity.[4]

-

n-Butanol Fraction: Extracts more polar glycosides.

-

Aqueous Fraction: Contains highly polar compounds like sugars and amino acids.

-

-

Concentrate the ethyl acetate fraction, as it is the most likely to contain the target compound.

Step 4: Chromatographic Purification

-

Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane:EtOAc 9:1 -> 1:1 -> 0:1). The gradient separates compounds based on their affinity for the stationary phase.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.

-

Pool fractions that show a similar TLC profile corresponding to the target compound.

Step 5: Final Purification

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the pooled, enriched fractions using a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve high-resolution separation.

-

The purified this compound can be obtained upon evaporation of the HPLC solvent.

Workflow Visualization```dot

Caption: A logical workflow for the bioactivity screening of the target compound.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant with a rich history in traditional medicine. While comprehensive biological data on this specific molecule is still emerging, the well-documented therapeutic activities of its structural analogs provide a compelling foundation for future investigation.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Systematically screening the compound against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and key metabolic enzymes.

-

Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanisms is crucial for drug development.

-

Synthetic Accessibility: Developing a scalable synthetic route to the compound would enable the production of larger quantities for advanced preclinical studies and the creation of novel analogs with improved potency and pharmacokinetic profiles. [11] This technical guide consolidates the foundational knowledge required for researchers to advance the study of this promising natural product, bridging the gap between traditional wisdom and modern drug discovery.

References

- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 2. (5R)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptan-3-one | C20H24O5 | CID 44575993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 6. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijfmr.com [ijfmr.com]

- 11. Bot Verification [rasayanjournal.co.in]

Whitepaper: Isolation and Purification of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one from Alpinia officinarum

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Alpinia officinarum Hance, a perennial herb of the Zingiberaceae family, is a well-established source of diverse bioactive phytochemicals, with diarylheptanoids being a predominant class.[1][2] These compounds have garnered significant scientific interest for their broad pharmacological activities.[3][4] This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of a specific linear diarylheptanoid, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, from the rhizomes of A. officinarum. The protocols herein are designed for reproducibility and scalability, detailing the rationale behind each step from raw material processing to final purification, ensuring high purity for downstream applications in drug discovery and development.

Introduction: The Target Compound and Its Botanical Source

This compound is a linear diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane skeleton.[5][6] Its structure features two distinct aromatic rings connected by a seven-carbon chain, a structural motif common to many bioactive compounds found in the ginger family.[4][7] The source material, Alpinia officinarum (lesser galangal), has been used for centuries in traditional Chinese and Ayurvedic medicine to treat various ailments, including inflammation, pain, and gastrointestinal issues.[2][3] Modern phytochemical investigations have confirmed that the rhizome is particularly rich in diarylheptanoids and flavonoids, which are responsible for its therapeutic effects.[2][8]

The successful isolation of a single, high-purity compound like this compound is a critical first step in evaluating its specific pharmacological profile, mechanism of action, and potential as a drug lead. This guide provides the necessary experimental framework to achieve this objective.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₄ | [9] |

| Molecular Weight | 342.43 g/mol | [9] |

| Class | Linear Diarylheptanoid | [6] |

| Appearance | Solid (Predicted) | [10] |

| IUPAC Name | This compound | [9] |

Phase 1: Botanical Material Processing and Preparation

The quality of the final isolated compound is fundamentally dependent on the integrity of the starting botanical material.

Protocol 2.1: Raw Material Preparation

-

Sourcing and Authentication: Procure dried rhizomes of Alpinia officinarum from a reputable supplier. Botanical authentication is paramount to ensure species accuracy and prevent contamination from related but chemically distinct plants.

-

Washing and Drying: Thoroughly wash the rhizomes to remove soil and foreign debris. Even if sourced pre-dried, a final drying step in a hot air oven at 40-50°C until a constant weight is achieved is recommended.[1]

-

Causality: This low-temperature drying minimizes the thermal degradation of labile phytochemicals while removing residual moisture that could hinder extraction efficiency and promote microbial growth.

-

-

Grinding: Mechanically grind the dried rhizomes into a coarse powder (approx. 20-40 mesh).

-

Causality: Grinding significantly increases the surface area of the plant material, facilitating greater penetration of the solvent during the extraction phase, thereby maximizing the yield of the target compounds.

-

Phase 2: Extraction - Liberating Diarylheptanoids from the Matrix

The selection of an appropriate solvent and method is critical for selectively extracting diarylheptanoids. Organic solvents like ethanol or methanol are highly effective due to their polarity, which is well-suited for solubilizing the semi-polar diarylheptanoid class of compounds.[1][11]

Protocol 3.1: Maceration Extraction

-

Soaking: Submerge the powdered rhizome (1 kg) in 95% ethanol (5 L) in a sealed container.[1]

-

Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

-

Causality: Agitation ensures a consistent concentration gradient between the solvent and the plant material, promoting the diffusion of phytochemicals out of the plant cells.

-

-

Filtration: Filter the extract through multiple layers of cheesecloth followed by Whatman No. 1 filter paper to remove particulate matter.[1]

-

Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C to prevent compound degradation.[1] The result is a dark, viscous crude ethanol extract.

Phase 3: Liquid-Liquid Fractionation - A Polarity-Based Triage

The crude extract is a complex mixture. Liquid-liquid partitioning is an essential step to simplify this mixture by separating compounds into broad polarity-based fractions. Diarylheptanoids are typically enriched in medium-polarity solvents like ethyl acetate and dichloromethane/chloroform.[1][3]

Protocol 4.1: Solvent Partitioning

-

Suspension: Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water to create an aqueous suspension.

-

Hexane Partition: Transfer the suspension to a large separatory funnel and partition against n-hexane (3 x 1 L). Collect the n-hexane layer.

-

Causality: This step removes highly non-polar compounds such as fats, waxes, and some essential oils.

-

-

Dichloromethane Partition: Sequentially partition the remaining aqueous layer with dichloromethane (CH₂Cl₂) (3 x 1 L). Collect the CH₂Cl₂ layer.[5]

-

Causality: Diarylheptanoids and other compounds of intermediate polarity will migrate into the dichloromethane phase.

-

-

Ethyl Acetate Partition: Further partition the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Collect the EtOAc layer.[1][5]

-

Causality: This step captures remaining diarylheptanoids and other moderately polar compounds like flavonoids.

-

-

Concentration: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc) separately using a rotary evaporator to yield dried fractions. The CH₂Cl₂ and EtOAc fractions are the primary targets for further purification.

Caption: Workflow for Extraction and Liquid-Liquid Fractionation.

Phase 4: Chromatographic Purification - The Path to Purity

Achieving >95% purity requires a multi-step chromatographic approach, typically beginning with low-pressure column chromatography followed by high-resolution preparative HPLC.

Protocol 5.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with silica gel (70-230 mesh) as the stationary phase, packed as a slurry in n-hexane.

-

Sample Loading: Adsorb the combined, dried CH₂Cl₂ and EtOAc fractions onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% n-hexane and gradually introduce ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:EtOAc, and so on).

-

Causality: This gradient elution allows compounds to separate based on their affinity for the polar silica gel. Non-polar compounds elute first, followed by compounds of increasing polarity.

-

-

Fraction Collection: Collect eluent in fractions (e.g., 20-50 mL tubes).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a reference standard if available, or by analyzing characteristic spots. Pool the fractions that are rich in the target compound.

Protocol 5.2: Semi-Preparative Reversed-Phase HPLC

The pooled fractions from column chromatography are further purified to isolate the target compound from closely related structural analogs.

-

System Setup: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically consisting of methanol and water or acetonitrile and water. The exact ratio must be optimized based on analytical HPLC runs to achieve the best separation.

-

Injection and Elution: Dissolve the semi-purified fraction in a minimal amount of the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

-

Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the retention time of this compound.

-

Causality: Reversed-phase HPLC separates compounds based on hydrophobicity. The non-polar C18 stationary phase retains hydrophobic compounds longer, allowing for high-resolution separation from other diarylheptanoids with minor structural differences.

-

-

Final Step: Evaporate the solvent from the collected fraction to yield the pure compound. Verify its purity and confirm its structure using analytical techniques such as LC-MS and NMR.[5][12]

Caption: Multi-step Chromatographic Purification Strategy.

Conclusion

This guide outlines a robust and logical workflow for the isolation of this compound from Alpinia officinarum. By following this multi-phase approach—encompassing careful material preparation, optimized extraction, systematic fractionation, and high-resolution chromatographic purification—researchers can reliably obtain this bioactive diarylheptanoid in high purity. Each step is supported by scientific principles to ensure not just the execution of a protocol, but an understanding of the underlying separation science, which is crucial for troubleshooting and adaptation in a drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 7. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Influence of Thermal Treatment on the Composition of Alpinia officinarum Rhizome [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS 83161-95-9): A Diarylheptanoid from Alpinia officinarum

This technical guide provides a comprehensive overview of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a natural product belonging to the diarylheptanoid class. Given the limited specific research on this compound, this guide will also draw upon the extensive knowledge of structurally similar diarylheptanoids isolated from the same source, Alpinia officinarum (lesser galangal), to provide a holistic understanding of its potential properties and applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain.[1] This compound has been isolated from the rhizomes of Alpinia officinarum, a plant in the ginger family (Zingiberaceae) with a long history of use in traditional medicine.[2][3] Diarylheptanoids from this plant are known for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 83161-95-9 | MedchemExpress |

| Molecular Formula | C₂₁H₂₆O₄ | PubChem |

| Molecular Weight | 342.4 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Natural Source | Alpinia officinarum Hance | [2][3] |

| Appearance | Solid (inferred from related compounds) | [6] |

Synthesis and Isolation Strategies

Conceptual Synthetic Workflow

A plausible synthetic approach for diarylheptanoids often involves the coupling of two substituted aromatic precursors via a seven-carbon chain. For instance, a common strategy for similar compounds involves starting with commercially available precursors like eugenol.[6]

Caption: Conceptual synthetic workflow for diarylheptanoids.

Isolation from Natural Sources

The primary method for obtaining this compound is through isolation from the rhizomes of Alpinia officinarum.[2][3]

Protocol for Isolation of Diarylheptanoids:

-

Extraction: Dried and powdered rhizomes of Alpinia officinarum are typically extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. Diarylheptanoids are often found in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or using high-speed counter-current chromatography (HSCCC) to isolate individual compounds.[4]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

Biological Activity and Therapeutic Potential (Inferred from Related Diarylheptanoids)

While specific biological data for this compound is scarce, the broader class of diarylheptanoids from Alpinia officinarum exhibits a range of promising pharmacological activities.

Anti-Inflammatory Activity

Many diarylheptanoids from Alpinia officinarum have demonstrated potent anti-inflammatory properties. For example, the related compound 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP) has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

The mechanism of this anti-inflammatory action often involves the inhibition of key signaling pathways.

Caption: Anti-inflammatory mechanism of related diarylheptanoids.[7]

Anticancer Properties

Several diarylheptanoids from Alpinia officinarum have shown cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[4][6] For instance, one study demonstrated that a related diarylheptanoid induced apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.[6] Other studies have shown that these compounds can inhibit the proliferation of neuroblastoma SHSY5Y cells.[4]

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of diarylheptanoids from Alpinia officinarum. Some of these compounds have been found to protect neurons from oxygen-glucose deprivation and reoxygenation (OGD/R) induced damage, a model for ischemic stroke.[8] The proposed mechanism for this neuroprotection involves the activation of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8]

Antiviral Activity

A structurally similar compound, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has been reported to exhibit antiviral activity against the influenza virus.[2] This suggests that the diarylheptanoid scaffold could be a promising starting point for the development of new antiviral agents.

Analytical Methodologies

The characterization and quantification of this compound and related compounds rely on modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) or electrochemical detector is a powerful tool for the separation and quantification of diarylheptanoids in plant extracts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for the identification and structural elucidation of these compounds, even at low concentrations.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the definitive structural determination of isolated diarylheptanoids.

Future Directions and Conclusion

This compound is a member of the promising class of diarylheptanoids from Alpinia officinarum. While specific research on this particular compound is limited, the extensive data on its structural analogues strongly suggest its potential as a bioactive molecule with anti-inflammatory, anticancer, and neuroprotective properties.

Future research should focus on:

-

Total Synthesis: Developing a robust and efficient total synthesis of this compound to enable further biological evaluation.

-

In-depth Biological Screening: Performing comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of the pure compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features responsible for its biological activity.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 6. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Preamble: Charting the Bioactive Potential of a Novel Diarylheptanoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective biological activities of the natural product, 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This diarylheptanoid, isolated from Alpinia officinarum, belongs to a class of compounds that includes the well-studied and pharmacologically significant gingerols, shogaols, and paradols from ginger (Zingiber officinale)[1][2]. While direct research on this specific molecule is nascent, its structural architecture strongly suggests a rich pharmacological potential, mirroring its chemical relatives.

This guide is structured to first establish the chemical context of this compound by drawing parallels with its extensively studied analogues. We will then delve into a detailed, actionable framework for the systematic evaluation of its biological activities, from initial cell-free assays to complex cell-based signaling studies and preliminary in vivo models. The experimental designs herein are presented not as mere protocols, but as self-validating systems intended to generate robust, publication-quality data.

Part 1: Structural Analogy as a Predictive Foundation for Biological Activity

This compound is a diarylheptanoid, characterized by two aromatic rings linked by a seven-carbon chain. This structural motif is the hallmark of a class of bioactive compounds found in the Zingiberaceae family of plants[2]. Its closest chemical cousins,[3]-gingerol,[3]-shogaol, and[3]-paradol, are pungent principles of ginger and have been the subject of extensive research, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects[1][4][5][6].

The shared pharmacophore—specifically the 4-hydroxy-3-methoxyphenyl group (a guaiacol moiety)—is crucial for the radical scavenging and antioxidant properties observed in these compounds. The heptan-3-one backbone, with its varying degrees of oxidation and saturation, dictates the potency and specific molecular targets of each analogue. For instance, the α,β-unsaturated ketone in[3]-shogaol is thought to contribute to its enhanced anti-inflammatory and anticancer potency compared to[3]-gingerol[5][7][8]. Given these established structure-activity relationships, it is a logical and scientifically sound hypothesis that this compound will exhibit a similar, though unique, profile of biological activities. One of its stereoisomers, (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one, has already been noted for its antiviral activity against the influenza virus[9].

Part 2: A Proposed Research Cascade for Elucidating Biological Activity

The following sections outline a multi-tiered experimental approach to systematically characterize the biological activities of this compound.

Foundational Activities: Antioxidant and Anti-inflammatory Potential

A logical starting point is to investigate the foundational antioxidant and anti-inflammatory properties characteristic of this compound class.

The guaiacol moiety suggests inherent radical scavenging activity. This can be quantified using a panel of standard assays to provide a comprehensive antioxidant profile.

Experimental Protocol: Antioxidant Assay Panel

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add serial dilutions of the compound to a methanolic solution of DPPH.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of the test compound to the ABTS radical solution.

-

Measure the absorbance at 734 nm after 6 minutes. Trolox serves as the standard.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

-

The anti-inflammatory effects of ginger-related compounds are often mediated through the inhibition of key inflammatory pathways.[6] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is the gold standard for initial screening.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Dexamethasone can be used as a positive control.

-

-

Nitric Oxide (NO) Production Measurement (Griess Assay):

-

Collect the cell culture supernatant after the 24-hour stimulation.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Quantification (ELISA):

-

Use the collected cell culture supernatants to quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

-

-

Cell Viability Assay (MTT or PrestoBlue):

-

Concurrently, perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Mechanistic Deep Dive: Signaling Pathway Interrogation

Should the initial screening reveal significant anti-inflammatory activity, the next logical step is to dissect the underlying molecular mechanisms. The NF-κB and MAPK signaling pathways are primary targets for gingerols and shogaols and thus are high-priority candidates for investigation.[6]

Workflow for Signaling Pathway Analysis

References

- 1. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 9. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing a Diarylheptanoid: A Technical Guide to the Structural Elucidation of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, a linear diarylheptanoid isolated from plants of the Alpinia genus.[1] Addressed to researchers in natural products chemistry, analytical sciences, and drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synthesizing data from HRMS, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, we present a validated, logical pathway to unambiguously confirm the molecular structure, providing insights applicable to the broader class of diarylheptanoids.

Introduction: The Diarylheptanoid Class and the Target Molecule

Diarylheptanoids are a significant class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[2] Found prominently in the Zingiberaceae family, which includes ginger (Zingiber officinale) and galangal (Alpinia officinarum), these compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] Our target molecule, this compound, is a specific member of this class, reported in Alpinia officinarum.[1]

The structural elucidation of a natural product is a cornerstone of phytochemical research. It is a deductive process that pieces together molecular fragments to reveal the complete architecture of the molecule. This guide will simulate this process for our target compound, using representative spectral data derived from published values for close structural analogs to illustrate the workflow.[4][5]

Foundational Analysis: Molecular Formula Determination via Mass Spectrometry

The first critical step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this task.[6] Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), often to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[6]

High-Resolution Mass Spectrometry (HRMS)

An isolated sample is subjected to positive ion mode ESI-HRMS analysis. We would expect to observe a protonated molecular ion [M+H]⁺. Based on the known structure, the predicted exact mass allows for a narrow search window to confirm the molecular formula.

| Parameter | Predicted Value |

| Molecular Formula | C₂₀H₂₄O₃ |

| Exact Mass | 312.1725 |

| Observed [M+H]⁺ | 313.1798 |

| Calculated [M+H]⁺ | 313.1804 |

| Mass Accuracy | < 5 ppm |

This high-accuracy measurement provides strong confidence in the molecular formula C₂₀H₂₄O₃, indicating ten degrees of unsaturation.

Tandem Mass Spectrometry (MS/MS) for Initial Fragmentation Insights

Tandem MS (MS/MS) provides initial structural clues by fragmenting the parent ion and analyzing the resulting daughter ions. Diarylheptanoids exhibit characteristic fragmentation patterns.[6] By selecting the [M+H]⁺ ion (m/z 313.18) for collision-induced dissociation (CID), we can predict key cleavages.

-

Benzylic Cleavage: A common fragmentation pathway involves cleavage at the benzylic positions. We anticipate major fragments corresponding to the tropylium ion (m/z 91) from the phenyl end and a substituted benzyl fragment from the vanillyl end.

-

Cleavage adjacent to Carbonyl: Alpha-cleavage next to the ketone group is also highly probable, leading to characteristic acylium ions.

-

Loss of Functional Groups: Neutral losses, such as the loss of methanol (CH₃OH) or water (H₂O), can also be observed.

These predicted fragments provide initial hypotheses about the structural motifs present, which will be rigorously confirmed by NMR.

Definitive Architecture: Structure Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure and stereochemistry of organic molecules.[4] The process is systematic, beginning with simple 1D experiments and progressing to more complex 2D correlations to piece the molecular puzzle together.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Acquisition: Record all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

Standard Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Analysis of 1D NMR Spectra: Identifying Key Functional Groups

The 1D ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule.

The following data is a representative prediction based on known diarylheptanoid structures. Actual chemical shifts may vary.

| Position | Predicted ¹³C Shift (δc) | Predicted ¹H Shift (δн), Multiplicity, J (Hz) | DEPT-135 |

| 1 | ~45.5 | ~2.90 (t, J=7.5) | CH₂ |

| 2 | ~29.9 | ~2.75 (t, J=7.5) | CH₂ |

| 3 | ~211.0 | - | C |

| 4 | ~49.8 | ~2.65 (d, J=6.5) | CH₂ |

| 5 | ~78.5 | ~3.70 (m) | CH |

| 6 | ~30.5 | ~1.80 (m) | CH₂ |

| 7 | ~38.0 | ~2.60 (m) | CH₂ |

| 1' | ~141.5 | - | C |

| 2'/6' | ~128.5 | ~7.20 (m) | CH |

| 3'/5' | ~128.4 | ~7.28 (m) | CH |

| 4' | ~126.0 | ~7.18 (m) | CH |

| 1'' | ~133.0 | - | C |

| 2'' | ~111.5 | ~6.80 (d, J=1.8) | CH |

| 3'' | ~146.5 | - | C |

| 4'' | ~144.0 | - | C |

| 5'' | ~114.4 | ~6.84 (d, J=8.0) | CH |

| 6'' | ~121.0 | ~6.70 (dd, J=8.0, 1.8) | CH |

| 5-OCH₃ | ~56.2 | ~3.35 (s) | CH₃ |

| 3''-OCH₃ | ~56.0 | ~3.85 (s) | CH₃ |

Interpretation of 1D Spectra:

-

¹H NMR: The spectrum shows signals in the aromatic region (~δ 6.7-7.3) corresponding to the two phenyl rings. The upfield region contains multiplets for the heptane chain protons. Two distinct singlets around δ 3.35 and 3.85 suggest two methoxy groups.

-

¹³C NMR: The spectrum reveals 20 distinct carbon signals, consistent with the molecular formula. A signal at ~δ 211.0 is characteristic of a ketone carbonyl. Signals in the ~δ 110-160 range correspond to aromatic carbons, while the upfield signals (~δ 29-79) belong to the aliphatic chain and methoxy groups.

-

DEPT-135: This experiment distinguishes carbon types. It would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C-3, C-1', C-1'', C-3'', C-4'') are absent, confirming their assignment.

Assembly via 2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

The following diagram illustrates the logical flow of information from various NMR experiments to determine the final structure.

Caption: Workflow for NMR-based structure elucidation.

A. ¹H-¹H COSY: Establishing Proton Spin Systems

The COSY spectrum reveals proton-proton couplings (typically over 2-3 bonds), allowing the assembly of contiguous proton chains.

-

Spin System 1 (Phenylpropyl): Correlations would be observed between H-1 (~δ 2.90) and H-2 (~δ 2.75). The protons of the monosubstituted phenyl ring (H-2'/6', H-3'/5', H-4') would also show correlations among themselves.

-

Spin System 2 (Vanillylpropyl): A continuous correlation path would be seen from H-7 (~δ 2.60) to H-6 (~δ 1.80) and further to H-5 (~δ 3.70). The aromatic protons H-5'' and H-6'' would also show a coupling.

B. ¹H-¹³C HSQC: Assigning Directly Bonded C-H Pairs

The HSQC spectrum correlates each proton signal with its directly attached carbon signal, providing unambiguous C-H assignments.[4] For example, the proton signal at δ ~3.35 would correlate with the carbon signal at δ ~56.2, confirming this pair as the 5-OCH₃ group.

C. ¹H-¹³C HMBC: The Key to the Final Assembly

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for connecting the isolated spin systems.[4] It shows correlations between protons and carbons that are 2-4 bonds away.

Caption: Key HMBC correlations for assembling the heptanone chain.

Key HMBC correlations that lock the structure:

-

Connecting the Phenylpropyl unit to the Carbonyl: Protons at H-1 (~δ 2.90) and H-2 (~δ 2.75) would both show correlations to the ketone carbon C-3 (~δ 211.0).

-

Connecting the Carbonyl to the Methoxy-bearing Carbon: Protons at H-4 (~δ 2.65) would show a crucial correlation to the ketone C-3 and to the methoxy-bearing carbon C-5 (~δ 78.5).

-

Placing the Methoxy Group: The protons of the methoxy group at C-5 (~δ 3.35) would show a strong 3-bond correlation to C-5 (~δ 78.5), confirming its position.

-

Connecting the Vanillyl Group: Protons at H-7 (~δ 2.60) would show correlations to the aromatic carbon C-1'' of the vanillyl ring and to C-6 and C-5 of the heptane chain.

By systematically analyzing these overlapping correlations, the two spin systems identified in COSY are unambiguously linked through the C-3 ketone and C-5 methoxy group, confirming the complete planar structure of this compound.

Conclusion

The structural elucidation of a natural product is a systematic process of evidence gathering and logical deduction. This guide has demonstrated a robust workflow for determining the structure of this compound. The process begins with HRMS to establish an accurate molecular formula and is followed by a comprehensive suite of NMR experiments. While 1D NMR provides an inventory of atoms and functional groups, it is the strategic application of 2D NMR techniques—COSY for mapping proton networks, HSQC for direct C-H assignment, and crucially, HMBC for connecting disparate fragments—that allows for the unambiguous assembly of the final molecular architecture. This integrated spectroscopic approach ensures a high degree of confidence in the assigned structure and serves as a foundational methodology for the characterization of other novel diarylheptanoids and natural products.

References

- 1. NP-MRD: Showing NP-Card for (5r)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one (NP0256338) [np-mrd.org]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Guide to the Diarylheptanoid: 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. This compound belongs to the diarylheptanoid class, a group of secondary metabolites prevalent in the Zingiberaceae family, including the medicinal plant Alpinia officinarum[1][2]. Diarylheptanoids are of significant interest to the scientific community due to their diverse and promising pharmacological activities. The structural elucidation of these molecules is paramount for understanding their bioactivity and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the unambiguous identification and characterization of these complex natural products.

While the spectroscopic data for this compound has been reported in the scientific literature, obtaining the complete, detailed dataset from publicly available sources can be challenging[2][3]. Therefore, this guide will utilize a combination of established spectroscopic principles and data from closely related, well-characterized diarylheptanoids to present a detailed analysis and interpretation. This approach serves as a practical framework for researchers engaged in the isolation and identification of novel natural products.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structural and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | PubChem |

| Molecular Weight | 328.4 g/mol | PubChem |

| IUPAC Name | (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | PubChem |

| CAS Number | 68622-73-1 | PubChem |

| Class | Diarylheptanoid | N/A |

Spectroscopic Data Analysis

The following sections will detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the number and types of hydrogen atoms in a molecule and their connectivity. For a molecule of this complexity, a high-field NMR spectrometer (e.g., 500 MHz or higher) would be ideal for resolving all proton signals.

Expected ¹H NMR Data (Predicted, based on analogues):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 5H | Phenyl group (H-2', H-3', H-4', H-5', H-6') |

| ~6.85 | d (J ≈ 8.0 Hz) | 1H | H-5'' |

| ~6.70 | d (J ≈ 2.0 Hz) | 1H | H-2'' |

| ~6.68 | dd (J ≈ 8.0, 2.0 Hz) | 1H | H-6'' |

| ~5.60 | s (broad) | 1H | Ar-OH |

| ~3.85 | s | 3H | Ar-OCH₃ |

| ~3.60 | m | 1H | H-5 |

| ~3.30 | s | 3H | C5-OCH₃ |

| ~2.90 | t (J ≈ 7.5 Hz) | 2H | H-1 |

| ~2.75 | t (J ≈ 7.5 Hz) | 2H | H-2 |

| ~2.60 | m | 2H | H-4 |

| ~2.50 | m | 2H | H-7 |

| ~1.80 | m | 2H | H-6 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.3 ppm): The spectrum is expected to show signals for two different aromatic rings. A multiplet integrating to 5 protons between δ 7.20 and 7.30 corresponds to the unsubstituted phenyl ring. The signals for the substituted guaiacyl (4-hydroxy-3-methoxyphenyl) ring are expected to appear as three distinct signals: a doublet for H-5'', a doublet for H-2'', and a doublet of doublets for H-6'', reflecting their ortho and meta couplings.

-

Methine and Methylene Groups (δ 1.5-4.0 ppm): The proton at C-5 (H-5), being attached to a carbon bearing a methoxy group, is expected to be a multiplet around δ 3.60. The methylene groups of the heptanone chain will appear as multiplets and triplets, with their chemical shifts influenced by adjacent functional groups (carbonyl, methoxy, and aromatic rings). For instance, the methylene protons adjacent to the carbonyl group (H-2 and H-4) and the phenyl group (H-1) would be deshielded.

-

Methoxy and Hydroxyl Groups: Two sharp singlets are expected for the two methoxy groups (aromatic and aliphatic). The phenolic hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted, based on analogues):

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~211.0 | C-3 (C=O) |

| ~146.5 | C-4'' (C-OH) |

| ~144.0 | C-3'' (C-OCH₃) |

| ~141.5 | C-1' |

| ~133.0 | C-1'' |

| ~128.5 | C-2', C-6' |

| ~128.4 | C-3', C-5' |

| ~126.0 | C-4' |

| ~121.0 | C-6'' |

| ~114.5 | C-5'' |

| ~111.0 | C-2'' |

| ~78.0 | C-5 |

| ~56.0 | Ar-OCH₃ |

| ~55.8 | C5-OCH₃ |

| ~49.0 | C-4 |

| ~45.0 | C-2 |

| ~32.0 | C-6 |

| ~30.0 | C-7 |

| ~29.5 | C-1 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: A characteristic downfield signal around δ 211.0 is indicative of the ketone carbonyl carbon (C-3).

-

Aromatic Carbons: The signals for the aromatic carbons are expected in the range of δ 110-160 ppm. The carbons attached to oxygen (C-3'', C-4'') will be the most deshielded. The number of signals will reflect the symmetry of the aromatic rings.

-

Aliphatic Carbons: The carbon bearing the methoxy group (C-5) is expected around δ 78.0. The two methoxy carbons will have distinct signals around δ 56.0. The remaining methylene carbons of the heptane chain will appear in the upfield region (δ 29-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Expected Mass Spectrometry Data:

| m/z (charge-to-mass ratio) | Ion | Interpretation |

| 328.1674 | [M]⁺ | Molecular ion |

| 329.1708 | [M+H]⁺ | Protonated molecular ion (in ESI+) |

| 351.1518 | [M+Na]⁺ | Sodium adduct (in ESI+) |

| 137.0599 | [C₈H₉O₂]⁺ | Fragment from cleavage at the C6-C7 bond (guaiacylpropyl fragment) |

| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation |

| 91.0543 | [C₇H₇]⁺ | Tropylium ion (from the phenylpropyl moiety) |

Interpretation of the Mass Spectrum:

The mass spectrum, particularly under Electron Ionization (EI), would likely show a prominent molecular ion peak. Key fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group and the ether linkage, as well as benzylic cleavages. The presence of characteristic fragment ions corresponding to the phenylpropyl and guaiacylpropyl moieties would be strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3020-3080 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H |

| ~1710 | C=O stretch | Ketone |

| ~1600, ~1510, ~1450 | C=C stretch | Aromatic ring |

| ~1270, ~1030 | C-O stretch | Ether and phenol |

| ~690, ~750 | C-H bend | Monosubstituted phenyl ring |

Interpretation of the IR Spectrum:

The IR spectrum is expected to show a broad absorption band for the phenolic -OH group, sharp peaks for aromatic and aliphatic C-H stretching, a strong absorption for the ketone carbonyl group, and characteristic absorptions for the aromatic rings and C-O bonds of the ether and phenol groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized and well-defined experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid sample: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Visualization of Molecular Structure and Analytical Workflow

Visual aids are indispensable for comprehending complex molecular structures and experimental processes.

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic analysis of a natural product.

Conclusion

References

An In-depth Technical Guide to 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and biological properties of the diarylheptanoid 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one. As a member of a class of natural products with significant therapeutic potential, this molecule presents a compelling subject for research and development. This document is structured to provide not only foundational knowledge but also practical insights for laboratory work, including proposed synthesis and analytical methodologies.

Introduction: Unveiling a Promising Diarylheptanoid

This compound is a natural product that has been isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine.[1][2] This compound belongs to the diarylheptanoid class, which is characterized by two aromatic rings linked by a seven-carbon chain.[2][3] Diarylheptanoids, including the well-known curcumin, have garnered significant attention for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[4] The specific substitution pattern of the titular compound suggests a unique profile of bioactivity, making it a molecule of interest for further investigation.

Physicochemical Properties: A Foundation for Research

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from solvent selection for reactions to formulation for biological assays.

Structural and General Properties

Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | [1] |

| CAS Number | 100667-53-6 | [1] |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 68 - 70 °C | [1] |

Spectroscopic Data (Proposed)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.15 (m, 5H): Protons of the unsubstituted phenyl ring.

-

δ 6.85-6.70 (m, 3H): Protons of the substituted aromatic ring.

-

δ 5.8 (s, 1H): Phenolic hydroxyl proton.

-

δ 3.85 (s, 3H): Methoxy protons on the aromatic ring.

-

δ 3.60-3.50 (m, 1H): Proton on the carbon bearing the ether group.

-

δ 3.30 (s, 3H): Methoxy protons of the ether group.

-

δ 2.90-2.50 (m, 6H): Methylene protons adjacent to the carbonyl and phenyl groups.

-

δ 1.90-1.70 (m, 2H): Methylene protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 210.0: Carbonyl carbon.

-

δ 146.5, 144.0: Aromatic carbons attached to hydroxyl and methoxy groups.

-

δ 141.5: Quaternary aromatic carbon of the phenyl ring.

-

δ 128.5, 128.0, 126.0: Aromatic carbons of the phenyl ring.

-

δ 121.0, 114.5, 111.0: Aromatic carbons of the substituted ring.

-

δ 78.0: Carbon bearing the ether group.

-

δ 56.0: Methoxy carbon on the aromatic ring.

-

δ 55.5: Methoxy carbon of the ether group.

-

δ 45.0, 42.0, 30.0, 28.0: Aliphatic carbons.

IR (KBr, cm⁻¹):

-

3400 (br): O-H stretching (phenolic).

-

3050, 3020: C-H stretching (aromatic).

-

2950, 2870: C-H stretching (aliphatic).

-

1710: C=O stretching (ketone).

-

1600, 1510: C=C stretching (aromatic).

-

1270, 1150: C-O stretching (ether and phenol).

Mass Spectrometry (EI):

-

m/z 312 [M]⁺: Molecular ion peak.

-

Fragment ions: Corresponding to the loss of various functional groups and cleavage of the heptanone chain.

Solubility Profile (Predicted)

Experimentally determined solubility data is not widely published. However, based on its structure, a predicted solubility profile is presented below. This information is critical for designing experiments, including reaction conditions and purification protocols.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely nonpolar due to the two aromatic rings and the long alkyl chain. |

| Methanol, Ethanol | Soluble | The presence of the hydroxyl and carbonyl groups allows for hydrogen bonding with protic solvents. |

| Acetone, Ethyl Acetate | Soluble | The ketone functionality and overall polarity are compatible with these polar aprotic solvents. |

| Dichloromethane, Chloroform | Soluble | The nonpolar backbone of the molecule will readily dissolve in chlorinated solvents. |

| Hexane, Toluene | Sparingly soluble to insoluble | While having nonpolar character, the polar functional groups will limit solubility in highly nonpolar solvents. |

Synthesis and Isolation: Accessing the Molecule

As a natural product, this compound can be obtained through isolation from Alpinia officinarum. However, for a consistent and scalable supply, a synthetic route is highly desirable. While a specific synthesis for this exact molecule is not published, a plausible retro-synthetic approach can be designed based on established organic chemistry principles and published syntheses of similar diarylheptanoids.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is through a convergent strategy, connecting two key fragments.

Caption: Proposed retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

The following is a proposed, step-by-step protocol for the synthesis of this compound. This protocol is based on a published procedure for a structurally similar compound and would require optimization for this specific target.[5]

Step 1: Synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in ethanol, add an equimolar amount of acetophenone.

-

Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

-

Continue stirring for 2-4 hours until a precipitate forms.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the chalcone intermediate.

Step 2: Michael Addition

-

Dissolve the chalcone intermediate in a suitable solvent such as THF.

-

Add a nucleophile, for example, the enolate of acetone, generated by treating acetone with a base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

Step 3: Reduction and Methylation

-

The resulting diketone can be selectively reduced at one carbonyl group using a mild reducing agent like sodium borohydride in methanol.

-

The subsequent secondary alcohol can then be methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Step 4: Final Reduction

-

The remaining carbonyl group can be reduced to a methylene group via a Wolff-Kishner or Clemmensen reduction to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Diarylheptanoids isolated from Alpinia officinarum have demonstrated a range of biological activities, suggesting that this compound may also possess therapeutic properties.

Anti-Inflammatory Effects

Many diarylheptanoids exhibit potent anti-inflammatory effects.[4] For instance, a structurally related compound, 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenylhept-4-en-3-one, has been shown to inhibit pro-inflammatory mediators.[6] The mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response. Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Anticancer Properties

The anticancer potential of diarylheptanoids is another area of active research.[7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The presence of phenolic hydroxyl groups and the methoxy substitution pattern in the target molecule are features often associated with cytotoxic and chemopreventive activities. Further studies are warranted to evaluate the anticancer efficacy of this compound against different cancer types.

Analytical Methodologies: Ensuring Purity and Quantification

Accurate and reliable analytical methods are essential for the quality control of synthesized or isolated compounds and for their quantification in biological matrices.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a proposed starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This method should provide good separation of the target compound from potential impurities and starting materials. Further optimization of the gradient and other parameters may be necessary to achieve the desired resolution and run time.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a promising natural product with the potential for significant biological activity. This guide has provided a comprehensive overview of its known properties and has proposed methodologies for its synthesis and analysis to facilitate further research. Future studies should focus on the experimental validation of its spectroscopic and solubility data, optimization of the proposed synthetic route, and a thorough investigation of its pharmacological effects, particularly its anti-inflammatory and anticancer properties. Such research will be crucial in unlocking the full therapeutic potential of this intriguing diarylheptanoid.

References

- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 6. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Diarylheptanoids from Alpinia officinarum

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinia officinarum Hance, a perennial herb of the Zingiberaceae family, has a rich history in traditional medicine, particularly in Asia, where its rhizomes (lesser galangal) have been used for centuries to treat a variety of ailments.[1][2] Modern phytochemical investigations have identified diarylheptanoids as the characteristic and most pharmacologically significant constituents of this plant.[3][4] These compounds, defined by a 1,7-diphenylheptane skeleton, represent a diverse class of natural products exhibiting a wide spectrum of bioactivities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[5][6][7] This guide provides a comprehensive overview of the historical context of A. officinarum, the discovery of its diarylheptanoids, their chemical classification, standard methodologies for their isolation and identification, and a summary of their validated pharmacological properties.

Historical Provenance: From Traditional Medicine to Phytochemical Scrutiny

The use of Alpinia officinarum, or lesser galangal, is deeply rooted in Traditional Chinese Medicine (TCM), where it is known as Gao Liang Jiang. For thousands of years, it has been prescribed to warm the stomach, disperse cold, alleviate pain, and promote digestion.[1][8] Its applications are recorded in Chinese, Korean, and Japanese Pharmacopoeias for conditions like epigastric cold pain, vomiting, and diarrhea.[1][3] The plant is native to China and is cultivated throughout Southeast Asia, where its rhizomes are also valued as a culinary spice.[2][9]